(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C22H25N3O6S2 and its molecular weight is 491.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a novel derivative within the benzothiazole family known for its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, an acrylamide linkage, and a propylsulfamoyl group. Its molecular formula is C19H22N2O5S with a molecular weight of 394.45 g/mol. The presence of the trimethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. The compound's structural analogs have shown moderate to good activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis). For instance, compounds derived from similar structures reported minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL against M. tuberculosis .
Cytotoxicity and Anticancer Potential
The compound has been evaluated for cytotoxic effects against several cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervix). In vitro studies revealed IC50 values ranging from 0.14 to 8.59 µM for structurally related benzothiazole derivatives . The ability to inhibit human type IIα topoisomerase was also noted, indicating potential as an anticancer agent through mechanisms that disrupt DNA replication.
Inhibition of Topoisomerases
Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. The inhibition of topoisomerases by this compound could lead to DNA damage in rapidly dividing cancer cells, contributing to its cytotoxic effects .
Interaction with Serum Proteins
Binding studies have shown that the compound interacts effectively with human serum albumin (HSA), which may enhance its therapeutic efficacy by prolonging circulation time in the bloodstream . The binding constants observed were significant, indicating strong interactions that could influence pharmacokinetics.
Case Studies and Research Findings
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study 1 | A549 | 0.14 | Topoisomerase IIα inhibition |
Study 2 | MCF7 | 0.31 | Apoptosis induction |
Study 3 | HeLa | 8.59 | Cell cycle arrest |
特性
IUPAC Name |
(E)-N-[6-(propylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-5-10-23-33(27,28)15-7-8-16-19(13-15)32-22(24-16)25-20(26)9-6-14-11-17(29-2)21(31-4)18(12-14)30-3/h6-9,11-13,23H,5,10H2,1-4H3,(H,24,25,26)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEKLBXSTPCQNZ-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。